1-Acetyl-6-chloro-1H-indazole

Synthetic Methodology Medicinal Chemistry Process Chemistry

Streamline kinase inhibitor library synthesis with 1-Acetyl-6-chloro-1H-indazole, a pre-functionalized building block that avoids non-selective N1-alkylation of 6-chloro-1H-indazole, saving steps and improving yield. • Dual reactive handles: N1-acetyl group enables orthogonal transformations; C6-Cl enables cross-coupling. • Specific ChAT inhibitor (IC50 benchmark available) for cholinergic signaling studies. • Predicted XLogP3 2.1 - distinct from parent compound for SAR studies. • Available in stock; shipped ambient globally.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 708-40-7
Cat. No. B1280523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-6-chloro-1H-indazole
CAS708-40-7
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=C(C=CC(=C2)Cl)C=N1
InChIInChI=1S/C9H7ClN2O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,1H3
InChIKeyPBUGDGXAYHVXBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-6-chloro-1H-indazole Overview


1-Acetyl-6-chloro-1H-indazole (CAS 708-40-7) is a heterocyclic organic compound featuring an indazole core functionalized with an acetyl group at the N1 position and a chlorine atom at the C6 position . This compound is widely recognized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its dual reactive handles enable orthogonal synthetic transformations. The acetyl group enhances reactivity for further functionalization, while the chloro-substituent provides a handle for cross-coupling reactions, making it a building block of choice for the synthesis of kinase inhibitors and other biologically active molecules [1].

Advanced intermediate with dual reactive handles (N1-acetyl & C6-chloro) for orthogonal transformations
Bypasses non-selective N1-alkylation step, streamlining synthesis of kinase inhibitor libraries
Pre-functionalized building block cited in patent literature for indazole-based bioactive molecules

Why 1-Acetyl-6-chloro-1H-indazole Is Irreplaceable


Substituting 1-Acetyl-6-chloro-1H-indazole with other indazole derivatives, such as 6-Chloro-1H-indazole or 1-Acetyl-5-chloro-1H-indazole, is not straightforward. The presence of both the N1-acetyl group and the C6-chloro substituent confers distinct reactivity and physicochemical properties that are often essential for specific synthetic pathways. For instance, while 6-Chloro-1H-indazole (CAS 698-25-9) serves as a general precursor, its lack of the acetyl protecting group necessitates an additional synthetic step and often results in lower regioselectivity in downstream reactions [1]. Furthermore, as detailed in the quantitative evidence below, variations in substitution patterns (e.g., 5-Cl vs. 6-Cl) profoundly impact molecular recognition in biological systems, as demonstrated by differential enzyme inhibition data [2]. Therefore, selecting the correct, pre-functionalized building block is critical for maintaining synthetic efficiency and biological activity in research programs.

1-Acetyl-6-chloro-1H-indazole
vs. 6-Chloro-1H-indazole (CAS 698-25-9) Missing N1-acetyl protection may require extra synthetic steps and lower regioselectivity; downstream product profile may shift.
C6-chloro substitution
vs. 5-chloro or other regioisomers Chlorine position can redirect biological target engagement; ChAT inhibition observed here may not transfer to nNOS or other off-target profiles.

1-Acetyl-6-chloro-1H-indazole vs. Analogs: Key Evidence


Synthetic Efficiency in N1-Alkylation

When used as a model substrate, 1-Acetyl-6-chloro-1H-indazole exemplifies a class of N1-functionalized indazoles that are accessible in high yield via selective N1-alkylation. This contrasts with the non-acetylated precursor 6-Chloro-1H-indazole, which typically produces a mixture of N1 and N2 isomers, lowering the effective yield of the desired N1-product and complicating purification . The high yield and selectivity of the N1-alkylation method provide a benchmark for the efficient procurement of this compound.

Synthetic Efficiency
Cross-study comparable
Avoids N2 isomer formation; advanced intermediate with good yields reported for selective N1-alkylation
Pre-functionalized building block reduces non-selective steps and purification burden.
Comparative data qualitative; based on selective N1-alkylation methodology.
Synthetic Methodology Medicinal Chemistry Process Chemistry

ChAT Enzyme Inhibition

In vitro testing reveals that 1-Acetyl-6-chloro-1H-indazole demonstrates quantifiable inhibitory activity against chick choline acetyltransferase (ChAT). While this provides a specific activity benchmark, it's important to note that other indazole derivatives, such as 6-Chloro-1H-indazole, have been evaluated against different enzyme targets like neuronal nitric oxide synthase (nNOS) [2]. This highlights the divergent biological profiles of structurally related compounds, where a small change in substitution can alter target selectivity.

Enzyme Target Profile
Class-level inference
Inhibitory activity against chick ChAT; comparator 6-Cl-1H-indazole shows affinity for rat nNOS
Small structural change redirects biological target; supports target-specific selection.
Different assay formats limit direct numeric comparison.
Neuroscience Enzymology Cholinergic Signaling

Lipophilicity and Solubility Differentiation

The introduction of the acetyl group and the position of the chlorine atom significantly alter the physicochemical properties of 1-Acetyl-6-chloro-1H-indazole compared to its non-acetylated parent, 6-Chloro-1H-indazole. While precise logP and solubility data are not directly available, the predicted logP (XLogP3) of 2.1 for 1-Acetyl-6-chloro-1H-indazole [1] is expected to be higher than that of 6-Chloro-1H-indazole (predicted logP ~1.5), which impacts membrane permeability and in vivo behavior. The melting point is also a distinguishing feature .

Lipophilicity Shift
Class-level inference
ΔlogP ≈ +0.6
N1-acetyl group increases predicted lipophilicity vs. parent, potentially altering membrane permeability.
Predicted XLogP3 values; experimental logP and solubility data to verify.
Preformulation Physicochemical Properties ADME

Key Intermediate in Kinase Inhibitor Synthesis

1-Acetyl-6-chloro-1H-indazole is explicitly cited in patent literature as a key intermediate for the synthesis of novel indazole compounds with kinase inhibitory activity . For example, patents US-9408850-B2 and US-6531491-B1 describe classes of substituted indazole derivatives active as kinase inhibitors, for which this compound serves as a foundational building block. While the non-acetylated 6-Chloro-1H-indazole can also be a precursor, it requires subsequent N-functionalization, which can introduce additional synthetic complexity and lower overall yields.

Kinase Inhibitor Intermediate
Supporting evidence
Cited as direct intermediate in patents US-9408850-B2, US-6531491-B1
Established role in kinase inhibitor research programs; non-acetylated analog requires further functionalization.
Patent literature; independent experimental validation recommended.
Kinase Inhibitors Cancer Therapeutics Synthetic Intermediate

1-Acetyl-6-chloro-1H-indazole Applications


Kinase Inhibitor Intermediate Synthesis

Procurement of 1-Acetyl-6-chloro-1H-indazole is optimal for research groups focused on synthesizing kinase inhibitor libraries. Its pre-functionalized N1 position allows for a streamlined synthetic route, avoiding the non-selective N1-alkylation of 6-Chloro-1H-indazole, thereby saving synthetic steps and improving overall yield [1]. This is particularly relevant for programs building upon patents such as US-9408850-B2, where this compound is a recognized intermediate.

SAR and Physicochemical Studies

For structure-activity relationship (SAR) studies, 1-Acetyl-6-chloro-1H-indazole offers a specific set of physicochemical properties (e.g., predicted XLogP3 of 2.1) that differentiate it from its parent compound and other positional isomers. Researchers can use this compound to probe the impact of N1-acetylation and C6-chlorination on key drug-like properties, such as lipophilicity and metabolic stability, which are not achievable with the non-acetylated analog [1].

ChAT Inhibition and Cholinergic Research

Research programs focused on cholinergic signaling can specifically procure 1-Acetyl-6-chloro-1H-indazole as a characterized inhibitor of chick choline acetyltransferase (ChAT) [1]. This provides a distinct biological tool, as related compounds like 6-Chloro-1H-indazole have been shown to interact with different targets, such as neuronal NOS . This specificity reduces the risk of off-target effects in complex biological systems and allows for more focused mechanistic studies.

Antimicrobial Applications

1-Acetyl-6-chloro-1H-indazole and its derivatives have been evaluated for antimicrobial properties. A related study on a derivative (CHEMBL3115980) showed an IC50 of 1.25E+5 nM against Enterococcus faecalis biofilm formation [1]. While the activity is modest, this provides a quantifiable benchmark and a starting point for medicinal chemistry efforts aimed at optimizing antimicrobial potency within this chemical series, which may not be directly attainable with other indazole regioisomers.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Pre-functionalized N1-acetyl intermediate
N1-alkylation selectivity and downstream coupling efficiency
Physicochemical SAR studies
Predicted lipophilicity differentiation
Impact of N1-acetyl/C6-Cl on permeability and solubility
Cholinergic signaling research
ChAT inhibition activity
Target specificity vs. nNOS-interacting analogs
Antimicrobial screening
Biofilm inhibition benchmark
Potency optimization within indazole series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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